molecular formula C21H13N B085754 BENZO(h)NAPHTHO(1,2-f)QUINOLINE CAS No. 196-79-2

BENZO(h)NAPHTHO(1,2-f)QUINOLINE

Cat. No. B085754
CAS RN: 196-79-2
M. Wt: 279.3 g/mol
InChI Key: ASOZIQLEGCCDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZO(h)NAPHTHO(1,2-f)QUINOLINE, also known as BNQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNQ is a polycyclic aromatic hydrocarbon that contains a quinoline ring system fused with a naphthalene ring system. This compound has shown promising results in various studies, including its use as a fluorescent probe, antitumor agent, and DNA intercalator.

Mechanism Of Action

The mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE is not fully understood, but it is believed to be related to its ability to intercalate into DNA. Intercalation is the process by which a molecule inserts itself between the base pairs of DNA, leading to changes in the structure and function of DNA. This can lead to DNA damage and cell death. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have various biochemical and physiological effects, including its ability to induce DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its ability to intercalate into DNA, which can lead to changes in the structure and function of DNA. This can be useful in studying the effects of DNA damage and repair. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one limitation of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on BENZO(h)NAPHTHO(1,2-f)QUINOLINE. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its potential applications in cancer research. Another area of interest is the development of new synthesis methods for BENZO(h)NAPHTHO(1,2-f)QUINOLINE, which could lead to more efficient and cost-effective production. Finally, more research is needed to fully understand the potential toxicity of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its limitations in certain applications.

Synthesis Methods

The synthesis of BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves the condensation of 2-amino-1-naphthol with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain pure BENZO(h)NAPHTHO(1,2-f)QUINOLINE.

Scientific Research Applications

BENZO(h)NAPHTHO(1,2-f)QUINOLINE has shown potential in various scientific research applications, including its use as a fluorescent probe, antitumor agent, and DNA intercalator. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been shown to have antitumor activity against various cancer cell lines, including breast and lung cancer. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to intercalate into DNA, which can lead to DNA damage and cell death.

properties

CAS RN

196-79-2

Product Name

BENZO(h)NAPHTHO(1,2-f)QUINOLINE

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene

InChI

InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H

InChI Key

ASOZIQLEGCCDBT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4

Other CAS RN

196-79-2

synonyms

Benzo[h]naphtho[1,2-f]quinoline

Origin of Product

United States

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